6-chloro-1-benzothiophene-2-sulfonyl chloride
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Overview
Description
6-chloro-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl2O2S2. It is a derivative of benzo[b]thiophene, characterized by the presence of a chlorine atom at the 6th position and a sulfonyl chloride group at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .
Preparation Methods
The synthesis of 6-chloro-1-benzothiophene-2-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-benzo[b]thiophene and 6-chloro-benzo[b]thiophene.
Lithiation: The starting materials are treated with n-butyllithium in tetrahydrofuran (THF) at -78°C to form the corresponding lithium intermediates.
Sulfur Dioxide Addition: Sulfur dioxide is then added to the reaction mixture, followed by warming to ambient temperature.
Sulfonyl Chloride Formation: The resulting mixture is treated with sulfuryl chloride to form this compound.
Purification: The crude product is purified by column chromatography using hexanes as the eluent.
Chemical Reactions Analysis
6-chloro-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid or sulfonamide group.
Common Reagents and Conditions: Typical reagents include anilines, alcohols, and reducing agents such as lithium aluminum hydride. .
Scientific Research Applications
6-chloro-1-benzothiophene-2-sulfonyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can inhibit specific enzymes or proteins.
Medicine: It is a key intermediate in the synthesis of drugs that target specific biological pathways, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-chloro-1-benzothiophene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to form stable sulfonamide and sulfonate derivatives, which can interact with specific molecular targets in biological systems .
Comparison with Similar Compounds
6-chloro-1-benzothiophene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives:
4-Chloro-benzo[b]thiophene-2-sulfonyl chloride: Similar in structure but with the chlorine atom at the 4th position.
Benzo[b]thiophene-2-sulfonyl chloride: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Thiophene-2-sulfonyl chloride: A simpler structure without the fused benzene ring, leading to different reactivity and applications .
These comparisons highlight the unique reactivity and applications of this compound, particularly in the synthesis of complex bioactive molecules.
Properties
Molecular Formula |
C8H4Cl2O2S2 |
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Molecular Weight |
267.2 g/mol |
IUPAC Name |
6-chloro-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H4Cl2O2S2/c9-6-2-1-5-3-8(14(10,11)12)13-7(5)4-6/h1-4H |
InChI Key |
PHPBFBHVSTXJOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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